molecular formula C17H13I4NO4 B13808174 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)-2-(p-iodophenyl)acetic acid CAS No. 23189-42-6

2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)-2-(p-iodophenyl)acetic acid

Cat. No.: B13808174
CAS No.: 23189-42-6
M. Wt: 802.91 g/mol
InChI Key: VDEYIIIDWYRIDH-UHFFFAOYSA-N
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Description

2-[3-(N-Methylacetylamino)-2,4,6-triiodophenoxy]-2-(p-iodophenyl)acetic acid is a complex organic compound characterized by the presence of multiple iodine atoms and an acetic acid moiety. This compound is notable for its high iodine content, which makes it particularly useful in various scientific and industrial applications, especially in the field of radiology as a contrast agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(N-Methylacetylamino)-2,4,6-triiodophenoxy]-2-(p-iodophenyl)acetic acid typically involves multiple steps, starting with the iodination of phenolic compounds. The key steps include:

    Acetylation: The acetylation of the amino group using acetic anhydride.

    Coupling Reaction: The coupling of the iodinated phenolic compound with p-iodophenylacetic acid under basic conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar steps but optimized for higher yields and purity. The process typically includes:

    Batch Reactors: Utilization of batch reactors for controlled iodination and acetylation reactions.

    Purification: Multiple purification steps, including recrystallization and chromatography, to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(N-Methylacetylamino)-2,4,6-triiodophenoxy]-2-(p-iodophenyl)acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can remove iodine atoms, leading to deiodinated products.

    Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols and amines are used under basic conditions.

Major Products

The major products formed from these reactions include various deiodinated and substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-[3-(N-Methylacetylamino)-2,4,6-triiodophenoxy]-2-(p-iodophenyl)acetic acid has a wide range of scientific research applications:

    Radiology: Used as a contrast agent in X-ray imaging due to its high iodine content.

    Chemistry: Utilized in the synthesis of other complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in imaging and diagnostic techniques.

    Medicine: Investigated for its potential use in targeted drug delivery systems.

Mechanism of Action

The mechanism of action of 2-[3-(N-Methylacetylamino)-2,4,6-triiodophenoxy]-2-(p-iodophenyl)acetic acid primarily involves its high iodine content, which enhances the contrast in imaging techniques. The iodine atoms absorb X-rays, making the compound highly visible in radiographic images. This property is utilized in various diagnostic procedures to improve the visibility of internal structures.

Comparison with Similar Compounds

Similar Compounds

    Diatrizoate: Another iodine-containing contrast agent used in radiology.

    Iodixanol: A non-ionic, water-soluble contrast agent.

    Iohexol: A widely used contrast agent with similar applications.

Uniqueness

2-[3-(N-Methylacetylamino)-2,4,6-triiodophenoxy]-2-(p-iodophenyl)acetic acid is unique due to its specific structure, which provides a high degree of iodine content and stability. This makes it particularly effective in producing high-contrast images in radiographic procedures compared to other similar compounds.

Properties

CAS No.

23189-42-6

Molecular Formula

C17H13I4NO4

Molecular Weight

802.91 g/mol

IUPAC Name

2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenoxy]-2-(4-iodophenyl)acetic acid

InChI

InChI=1S/C17H13I4NO4/c1-8(23)22(2)14-11(19)7-12(20)16(13(14)21)26-15(17(24)25)9-3-5-10(18)6-4-9/h3-7,15H,1-2H3,(H,24,25)

InChI Key

VDEYIIIDWYRIDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=C(C(=C(C=C1I)I)OC(C2=CC=C(C=C2)I)C(=O)O)I

Origin of Product

United States

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